8-Iodonaphthalene-1-carboxaldehyde
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Overview
Description
8-Iodonaphthalene-1-carboxaldehyde is an organic compound characterized by the presence of an iodine atom attached to the eighth position of a naphthalene ring, with a formyl group at the first position. This compound is a versatile building block in organic synthesis, particularly valued for its ability to undergo various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodonaphthalene-1-carboxaldehyde typically involves the iodination of naphthalene derivatives. One common method includes the reaction of naphthalene with iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The formyl group can then be introduced through formylation reactions, such as the Vilsmeier-Haack reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 8-Iodonaphthalene-1-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products: The major products formed from these reactions include various substituted naphthalenes, alcohols, acids, and polycyclic compounds .
Scientific Research Applications
8-Iodonaphthalene-1-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polycyclic compounds.
Biology: Employed in the development of fluorescent probes and bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Iodonaphthalene-1-carboxaldehyde exerts its effects is largely dependent on the specific reactions it undergoesIn coupling reactions, the compound serves as a substrate for the formation of carbon-carbon bonds, mediated by palladium catalysts .
Comparison with Similar Compounds
- 8-Bromonaphthalene-1-carboxaldehyde
- 8-Chloronaphthalene-1-carboxaldehyde
- 8-Fluoronaphthalene-1-carboxaldehyde
Comparison: 8-Iodonaphthalene-1-carboxaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This makes it more reactive in certain substitution and coupling reactions, providing distinct advantages in synthetic applications .
Properties
CAS No. |
85864-86-4 |
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Molecular Formula |
C11H7IO |
Molecular Weight |
282.08 g/mol |
IUPAC Name |
8-iodonaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H7IO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H |
InChI Key |
PEXFIBRZZRZXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)I |
Origin of Product |
United States |
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